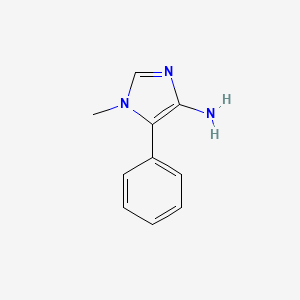

1-Methyl-5-phenylimidazol-4-amine

Description

Properties

IUPAC Name |

1-methyl-5-phenylimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-12-10(11)9(13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBQDKXIQYTPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-5-phenylimidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable aryl halide in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative . Industrial production methods may involve the use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, to facilitate the synthesis under milder conditions and improve yields .

Chemical Reactions Analysis

1-Methyl-5-phenylimidazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The phenyl and methyl groups on the imidazole ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions.

Scientific Research Applications

1-Methyl-5-phenylimidazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenylimidazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-Methyl-5-phenylimidazol-4-amine and its analogs:

Key Observations :

- Positional Isomerism : The phenyl group in this compound occupies position 5, whereas in 1-Methyl-4-phenyl-1H-pyrazol-5-amine , the phenyl is at position 3. This alters electronic interactions and steric bulk.

- Functional Groups : The nitro group in 1-Methyl-4-nitro-1H-imidazol-5-amine introduces strong electron-withdrawing effects, contrasting with the electron-donating phenyl group in the target compound.

Physicochemical Properties

Key Findings :

- The phenyl group in this compound increases logP compared to the nitro analog , favoring passive diffusion in biological systems.

- Patent compounds with trifluoromethyl and pyridinyloxy groups (e.g., Example 12 ) exhibit higher molecular weights and lipophilicity, suggesting tailored pharmacokinetic profiles for drug development.

Reactivity and Stability

- Nitro Group Reactivity : 1-Methyl-4-nitro-1H-imidazol-5-amine may undergo reduction or explosive decomposition under extreme conditions, whereas the phenyl group in the target compound enhances stability.

- Metabolic Susceptibility : The methyl group at position 1 in this compound likely reduces oxidative metabolism of the imidazole ring compared to unmethylated analogs.

Biological Activity

1-Methyl-5-phenylimidazol-4-amine is an imidazole derivative with notable biological activities, primarily studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound features a unique structure that allows it to interact with various biological targets. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, making it a versatile scaffold in drug design.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : This compound can inhibit specific enzymes, which may lead to altered metabolic pathways relevant in cancer and infectious diseases.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that affect cell proliferation and apoptosis.

- Gene Expression Modulation : Research indicates that imidazole derivatives can impact gene expression related to inflammation and cancer pathways.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit bacterial growth by disrupting cellular processes.

| Pathogen | Inhibition Concentration (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 10 | Cell wall synthesis inhibition |

| Escherichia coli | 15 | Protein synthesis inhibition |

| Candida albicans | 20 | Disruption of cell membrane integrity |

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. For instance, studies have reported its efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5 | Caspase activation leading to apoptosis |

| HeLa (Cervical) | 7 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10 | Inhibition of angiogenesis |

Case Studies

- Antimicrobial Efficacy : A study conducted by BenchChem reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

- Cancer Research : In a recent publication, researchers found that this compound could effectively induce cell death in MCF-7 breast cancer cells through the modulation of apoptotic pathways. The study emphasized its potential as a lead compound for developing new anticancer therapies .

- Inflammation Modulation : Another study indicated that imidazole derivatives could influence inflammatory pathways, suggesting that this compound might play a role in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.